(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center at the third carbon, making it optically active. The presence of two chlorine atoms on the phenyl ring adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dichlorobenzaldehyde.
Aldol Condensation: The 3,5-dichlorobenzaldehyde undergoes aldol condensation with a suitable amino acid derivative.
Hydrogenation: The resulting product is then subjected to hydrogenation to reduce any double bonds.
Chiral Resolution: The final step involves chiral resolution to obtain the (3S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylalanine: Similar structure but lacks the chiral center.
3,5-Dichlorophenylglycine: Similar structure but with a different amino acid backbone.
Uniqueness
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is unique due to its chiral center and the specific arrangement of chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
MQEZPQHIAIRXQC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
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